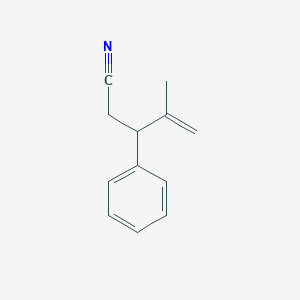

4-Methyl-3-phenyl-4-pentenenitrile

Description

4-Methyl-3-phenyl-4-pentenenitrile (C₁₂H₁₃N; molecular weight: 159.24 g/mol) is an unsaturated nitrile characterized by a pentene backbone substituted with a methyl group at position 4 and a phenyl ring at position 3. The compound features a nitrile (-CN) functional group and a conjugated alkene system, which contribute to its reactivity in organic synthesis, particularly in cycloaddition reactions, polymerization, and pharmaceutical intermediate preparation.

Properties

Molecular Formula |

C12H13N |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-methyl-3-phenylpent-4-enenitrile |

InChI |

InChI=1S/C12H13N/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,12H,1,8H2,2H3 |

InChI Key |

NTODROWYTIXXMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(CC#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-Methyl-3-phenyl-4-pentenenitrile and its analogs:

Key Observations:

- The 4-methoxyphenyl substituent in 4-(4-Methoxyphenyl)but-3-enenitrile introduces electron-donating properties via the methoxy group, increasing solubility in polar solvents compared to the purely hydrophobic phenyl analog . The triazole and oxo groups in 4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile enhance hydrogen-bonding capacity and reactivity, making it suitable for heterocyclic chemistry applications .

Molecular Weight and Polarity :

- The triazole-containing analog (178.19 g/mol) has a higher molecular weight due to the heterocyclic group, which may reduce volatility compared to the target compound.

- The methoxy-substituted nitrile (173.21 g/mol) exhibits greater polarity, favoring applications in aqueous-phase reactions.

Reactivity Trends:

- Nitrile Hydrolysis : The electron-withdrawing phenyl group in the target compound may accelerate hydrolysis to carboxylic acids compared to methoxy-substituted analogs.

- Alkene Reactivity : Conjugation with the nitrile group enhances susceptibility to electrophilic additions (e.g., halogenation) in all three compounds.

Q & A

Basic Question: What are the recommended methods for synthesizing 4-Methyl-3-phenyl-4-pentenenitrile in laboratory settings?

Methodological Answer:

Synthesis typically involves nitrile formation via nucleophilic substitution or cyanation reactions. Key steps include:

- Precursor Selection : Use α,β-unsaturated ketones or aldehydes (e.g., 4-Methyl-3-phenyl-4-pentenal) as starting materials.

- Cyanation : Employ trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) under anhydrous conditions to introduce the nitrile group.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

- Purification : Isolate the product via column chromatography or recrystallization, validated by HPLC or GC-MS for purity ≥95% .

Advanced Question: How can researchers address discrepancies in spectroscopic data when characterizing 4-Methyl-3-phenyl-4-pentenenitrile?

Methodological Answer:

Discrepancies often arise from conformational isomers or solvent effects. Mitigation strategies include:

- Multi-Technique Validation : Cross-reference NMR (¹H/¹³C), IR (C≡N stretch ~2240 cm⁻¹), and high-resolution mass spectrometry (HRMS) data .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve structural ambiguities .

- Solvent Standardization : Use deuterated solvents (e.g., CDCl₃) consistently to minimize chemical shift variations .

Basic Question: What are the optimal storage conditions to maintain the stability of 4-Methyl-3-phenyl-4-pentenenitrile for long-term research use?

Methodological Answer:

Stability is influenced by light, temperature, and humidity:

- Temperature : Store at -20°C in airtight containers to prevent degradation (common for nitriles) .

- Light Sensitivity : Protect from UV exposure using amber glassware or opaque packaging .

- Moisture Control : Include desiccants (e.g., silica gel) in storage containers to inhibit hydrolysis .

Advanced Question: What experimental design considerations are critical when studying the reaction kinetics of 4-Methyl-3-phenyl-4-pentenenitrile in nucleophilic addition reactions?

Methodological Answer:

Key factors include:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for regioselectivity in allylic additions .

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to modulate reaction rates .

- Real-Time Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and quantify rate constants .

Basic Question: Which analytical techniques are most effective for purity assessment of 4-Methyl-3-phenyl-4-pentenenitrile, and how should they be implemented?

Methodological Answer:

- Chromatography : HPLC with UV detection (λmax ~255 nm) or GC-MS for volatile impurities .

- Spectroscopy : ¹H NMR integration to quantify residual solvents or byproducts .

- Melting Point Analysis : Compare observed ranges with literature values (if crystalline) .

Advanced Question: How can computational chemistry methods be applied to predict the reactivity or electronic properties of 4-Methyl-3-phenyl-4-pentenenitrile?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .

- QSPR Models : Corrate experimental reactivity data (e.g., Hammett constants) with computational descriptors .

Basic Question: What safety protocols and personal protective equipment (PPE) are essential when handling 4-Methyl-3-phenyl-4-pentenenitrile in laboratory settings?

Methodological Answer:

- PPE Requirements : Nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors .

- Emergency Measures : Immediate decontamination with water for spills and access to safety showers .

Advanced Question: What strategies should be employed to resolve conflicting data regarding the thermal stability of 4-Methyl-3-phenyl-4-pentenenitrile under varying atmospheric conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert (N₂) vs. oxidative (O₂) atmospheres .

- Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and monitor degradation via HPLC .

- Replicate Experiments : Conduct triplicate trials to distinguish experimental error from inherent instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.